molecular formula C16H10BrNO2 B13382499 2-(2-Bromophenyl)quinoline-4-carboxylic acid CAS No. 130987-63-2

2-(2-Bromophenyl)quinoline-4-carboxylic acid

Cat. No.: B13382499
CAS No.: 130987-63-2
M. Wt: 328.16 g/mol
InChI Key: HYZHYKDLSCJRMM-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group at the second position and a carboxylic acid group at the fourth position of the quinoline ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular targets and pathways involved include the acetylation levels of histone proteins, which play a crucial role in the regulation of gene expression and cellular functions.

Comparison with Similar Compounds

2-(2-Bromophenyl)quinoline-4-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and biological properties.

Properties

CAS No.

130987-63-2

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

2-(2-bromophenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H10BrNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20)

InChI Key

HYZHYKDLSCJRMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Br)C(=O)O

Origin of Product

United States

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